![molecular formula C14H21NO B6329246 (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine CAS No. 1240590-92-4](/img/structure/B6329246.png)
(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine are not provided in the search results. This compound is used in scientific research, suggesting it may participate in various reactions depending on the context.Scientific Research Applications
Antiviral Research
This compound shows promise in antiviral research due to the indole moiety it contains. Indole derivatives have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The ability to modify the indole structure allows for the synthesis of numerous derivatives, which can be screened for potential antiviral agents.
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them valuable in the study of diseases characterized by inflammation. For instance, compounds similar to “(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine” have been shown to inhibit the STAT3 pathway, which is implicated in dopaminergic neurodegeneration and neuroinflammation . This application is particularly relevant in the context of neurodegenerative diseases like Parkinson’s.
Anticancer Activity
Indole derivatives are known to possess anticancer activities. The structural flexibility of indole allows for the creation of a wide range of compounds that can be tested against different cancer cell lines. The pharmacophore’s interaction with various receptors aids in the development of new therapeutic agents with potential anticancer properties .
Antimicrobial Properties
The antimicrobial activity of indole derivatives extends to both bacterial and fungal pathogens. The compound’s ability to interfere with microbial cell processes makes it a candidate for the development of new antimicrobial drugs. Research in this area could lead to the discovery of novel treatments for resistant strains of bacteria and fungi .
Antidiabetic Potential
Indole derivatives have been explored for their antidiabetic potential. By affecting various biological pathways, these compounds can be used to study and potentially treat diabetes. The modification of the indole nucleus can lead to derivatives that may influence insulin release or glucose metabolism .
Neuroprotective Effects
The neuroprotective effects of indole derivatives are of significant interest in the field of neuroscience. Compounds like “(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine” can be used to study neuroprotection mechanisms and develop drugs that could prevent or slow down the progression of neurological disorders .
Mechanism of Action
While the exact mechanism of action for (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine is not specified in the search results, a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, has been studied for its anti-inflammatory and anti-arthritic activities . It was found to inhibit pro-inflammatory responses by inhibiting in vitro STAT3 activation and its downstream signaling in murine macrophages and human synoviocytes from patients with RA .
properties
IUPAC Name |
N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-12(2)15-11-5-6-13-7-9-14(16-3)10-8-13/h5-10,12,15H,4,11H2,1-3H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGORVROZLQFJM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC=CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC/C=C/C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

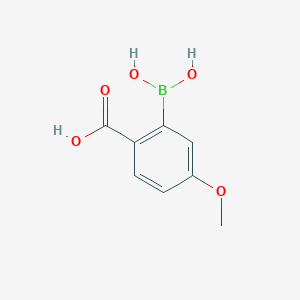
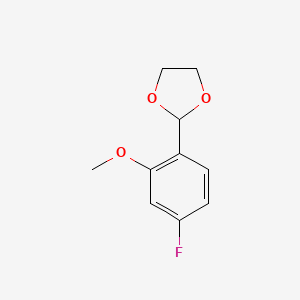

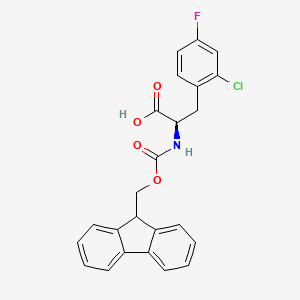
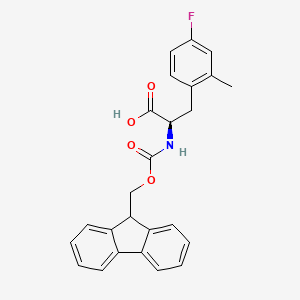
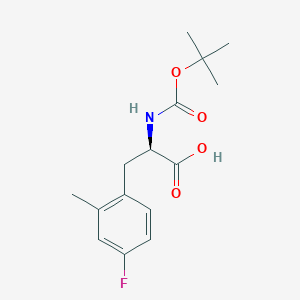

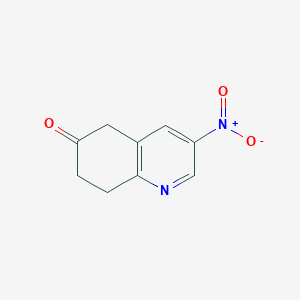
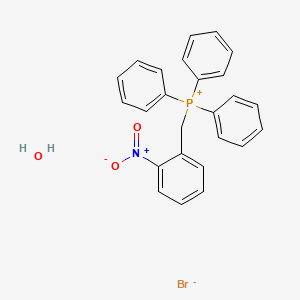

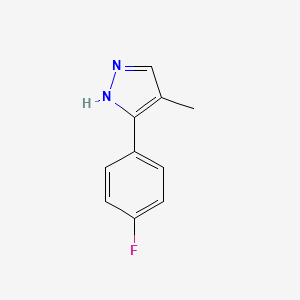
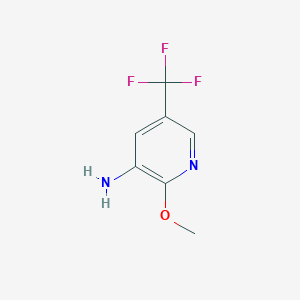

![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)